Regiochemical Differentiation: 5-yl vs. 4-yl Substitution Patterns
This compound is a 1,5-substituted pyrazole regioisomer, in contrast to the commercially available 1,4-substituted analog (CAS 1856045-62-9). While direct comparative bioactivity data is not publicly available for this exact compound, a literature precedent in the sigma receptor antagonist field demonstrates that a mere shift from a 1,4- to a 1,5-regioisomeric pyrazole core can result in a complete ablation of functional activity at the target receptor [1]. The 1,5-substitution is predicted to alter the dihedral angle between the pyrazole core and the C5-methanamine side chain, potentially enabling unique target interactions that cannot be accessed by the 4-yl or 3-yl analogs . This structural uniqueness provides a key justification for its selection in structure-activity relationship (SAR) studies where novel chemical space is a priority.
| Evidence Dimension | Regiochemistry of Pyrazole Substitution |
|---|---|
| Target Compound Data | 1,5-substituted pyrazole with fluoroethyl at N1 and methanamine at C5 |
| Comparator Or Baseline | 1,4-substituted analog (CAS 1856045-62-9) and 1,3-substituted analogs |
| Quantified Difference | No direct bioassay data available for these specific compounds; patent literature indicates qualitative loss of sigma receptor activity for regioisomer mismatches [1]. |
| Conditions | Regioisomer comparison based on patent disclosures (US2007/0213330) and structural analysis. |
Why This Matters
In the absence of functional data, regioisomeric identity is a non-negotiable specification for procurement, as a substitution will lead to a chemically distinct entity with no guarantee of maintaining the desired biological profile.
- [1] Justia Patents. (2007). Sigma Receptor Inhibitors (U.S. Patent Application Publication No. 2007/0213330). Retrieved from https://patents.justia.com/patent/20070213330 View Source
